2-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide
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Overview
Description
2-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl sulfonyl group, a thienyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-thiophenecarboxylic acid to form an intermediate sulfonyl thiophene compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl sulfonyl group can be reduced to a sulfide.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)-1,3-oxazol-5-yl)morpholine
- N-{4-[(4-Chlorophenyl)sulfonyl]-3-thienyl}-2-methylpropanamide
Uniqueness
2-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H11ClN2O4S3 |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H11ClN2O4S3/c16-9-3-5-10(6-4-9)25(20,21)14-15(24-8-12(17)19)22-13(18-14)11-2-1-7-23-11/h1-7H,8H2,(H2,17,19) |
InChI Key |
IQDLYAAAIRWJDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(O2)SCC(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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